
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is a synthetic nucleoside analog It is structurally related to uracil and arabinose, and it is often used in biochemical and pharmaceutical research
Méthodes De Préparation
The synthesis of 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves several steps:
Starting Materials: The synthesis begins with uracil and arabinose derivatives.
Glycosylation: The arabinose derivative is glycosylated with uracil under acidic conditions to form the nucleoside.
Methylation: The nucleoside is then methylated at the 2-C position using a methylating agent such as methyl iodide.
Deuteration: The final step involves the incorporation of deuterium (d3) and carbon-13 (13C) isotopes, which can be achieved through specific labeling techniques.
Industrial production methods typically involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil ring, often using reagents like sodium azide or halides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, halides.
Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C can be compared with other nucleoside analogs such as:
1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog used in cancer treatment.
1-beta-D-Arabinofuranosylthymine: Similar in structure but with a thymine base instead of uracil.
2’-Deoxy-2’-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: A fluorinated analog with enhanced stability and activity.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for tracing and studying metabolic pathways in biological systems.
Propriétés
Formule moléculaire |
C10H14N2O6 |
|---|---|
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1/i1+1D3 |
Clé InChI |
NBKORJKMMVZAOZ-FPJDFJPSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O |
SMILES canonique |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


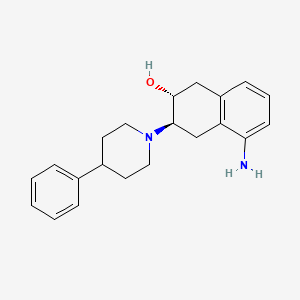

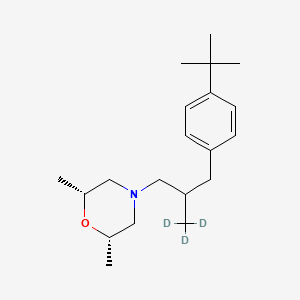
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13442402.png)

![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)


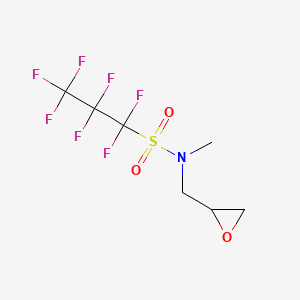
![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)
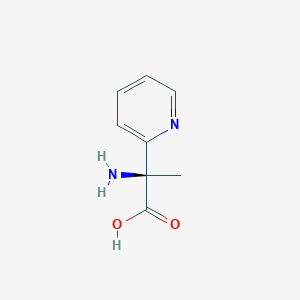

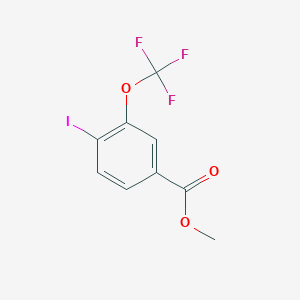
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
